N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
Overview
Description
N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a benzylideneamino group, a dimethylpyrazolyl group, and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine typically involves the reaction of 6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine with benzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, where the amino group of the pyrimidine derivative reacts with the aldehyde group of benzaldehyde to form the imine linkage.
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Starting Materials
- 6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
- Benzaldehyde
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Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: A base such as sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrimidine or pyrazole rings.
Common Reagents and Conditions
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Oxidation
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
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Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low to moderate temperatures
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Substitution
- Reagents: Nucleophiles such as halides, amines, or thiols
- Conditions: Solvents like dichloromethane or acetonitrile, room temperature to reflux
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine
- Bis(3,5-dimethylpyrazol-1-yl)methane derivatives
- Bis(3,5-dimethylpyrazol-1-yl)trimethylsilylmethane
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-12-9-13(2)23(22-12)17-10-16(19-14(3)20-17)21-18-11-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,20,21)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYOMSUDKOBJI-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NN=CC3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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